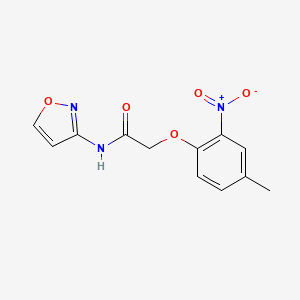![molecular formula C16H18N2O4S B5415524 5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5415524.png)
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide, also known as Mecamylamine, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of nicotinic acetylcholine receptor antagonists and has been shown to have various physiological and biochemical effects.
Aplicaciones Científicas De Investigación
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive effects by blocking the nicotinic acetylcholine receptor in the sympathetic ganglia, leading to a decrease in sympathetic tone. It has also been studied for its potential use in smoking cessation therapy, as it can block the rewarding effects of nicotine. Additionally, this compound has been shown to have potential in the treatment of Alzheimer's disease, as it can block the excitotoxic effects of glutamate on neurons.
Mecanismo De Acción
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide acts as a non-competitive antagonist of the nicotinic acetylcholine receptor, blocking the binding of acetylcholine to the receptor. This leads to a decrease in the activity of the sympathetic nervous system, resulting in a decrease in blood pressure and heart rate. Additionally, this compound can block the rewarding effects of nicotine by blocking the nicotinic acetylcholine receptor in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can decrease blood pressure and heart rate by blocking the sympathetic nervous system. It can also block the rewarding effects of nicotine, leading to a decrease in smoking behavior. Additionally, this compound can protect neurons from excitotoxicity by blocking the effects of glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the nicotinic acetylcholine receptor. Additionally, it has been extensively studied for its potential therapeutic applications, making it a useful compound for drug development. However, this compound has some limitations for lab experiments. It can have off-target effects on other receptors, leading to potential side effects. Additionally, it can be difficult to administer in vivo due to its poor solubility.
Direcciones Futuras
There are several future directions for research on 5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide. One potential direction is the development of more selective nicotinic acetylcholine receptor antagonists with fewer off-target effects. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of Alzheimer's disease. Finally, more research is needed to optimize the administration of this compound in vivo, potentially through the development of novel drug delivery methods.
Métodos De Síntesis
The synthesis of 5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide involves the reaction of 2-methoxyaniline with N,N-dimethylformamide dimethyl acetal, followed by the addition of p-toluenesulfonyl chloride. The resulting product is then treated with N,N-dimethylformamide and potassium carbonate to yield this compound. This method has been extensively studied and optimized for high yield and purity.
Propiedades
IUPAC Name |
5-[(2-methoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-8-9-12(10-13(11)16(19)17-2)23(20,21)18-14-6-4-5-7-15(14)22-3/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMQNKADBHZENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-9H-purine](/img/structure/B5415441.png)
![2-{[rel-(2R,6S)-2,6-dimethyl-4-morpholinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5415447.png)

![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[5-(1H-pyrazol-3-yl)-2-furyl]methanamine](/img/structure/B5415451.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5415458.png)
![3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5415461.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5415472.png)
amine hydrochloride](/img/structure/B5415475.png)
![rel-(4aS,8aR)-6-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-butyloctahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5415477.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5415494.png)

![N-[2-(4-morpholinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415515.png)
![N~2~-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)arginine](/img/structure/B5415517.png)